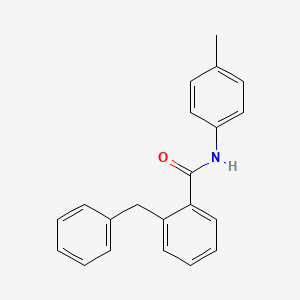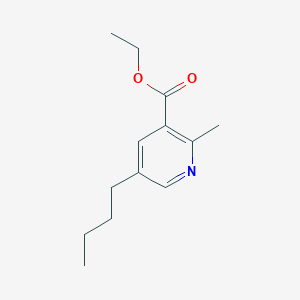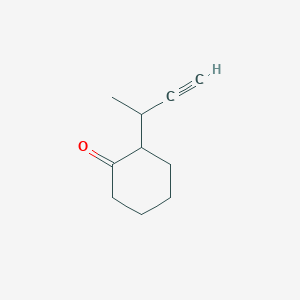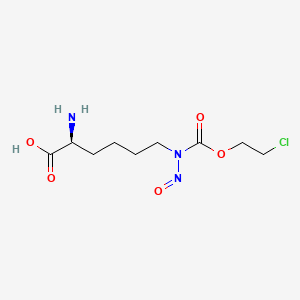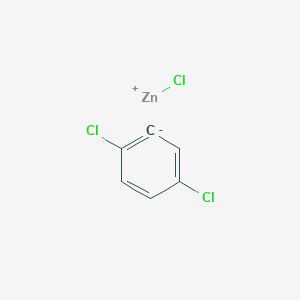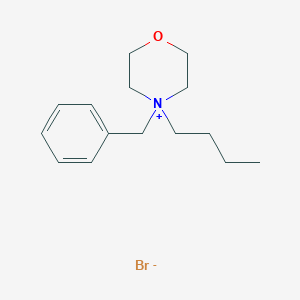![molecular formula C15H12N2O3 B14354485 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- CAS No. 90451-63-1](/img/structure/B14354485.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Alkylation: The nitrated carbazole is then subjected to alkylation with an ethenyloxy methylating agent under basic conditions to introduce the ethenyloxy group at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Amino derivatives: from reduction reactions.
Substituted carbazoles: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Medicine:
Anticancer Agents: Derivatives of carbazole have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.
Industry:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- involves its interaction with molecular targets through its nitro and ethenyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyloxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, lacking the nitro and ethenyloxy groups.
9-Methyl-9H-carbazole: A methylated derivative with different electronic properties.
9-Ethyl-9H-carbazole: An ethylated derivative with similar applications in organic electronics.
Uniqueness:
Enhanced Reactivity: The presence of both nitro and ethenyloxy groups increases the compound’s reactivity compared to its parent compound.
Versatile Applications: The unique combination of functional groups allows for diverse applications in various fields, from organic electronics to pharmaceuticals.
Properties
CAS No. |
90451-63-1 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
9-(ethenoxymethyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-10-16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h2-9H,1,10H2 |
InChI Key |
VHSIXGRTRUHBRT-UHFFFAOYSA-N |
Canonical SMILES |
C=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


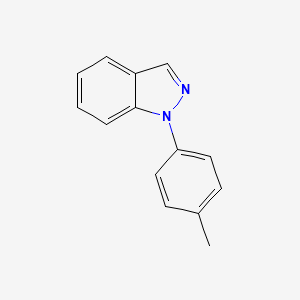
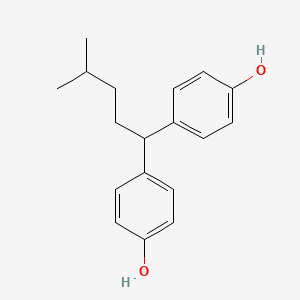
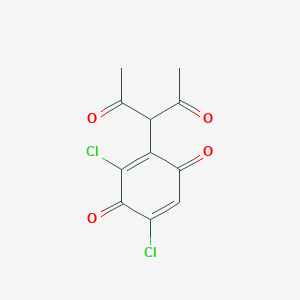
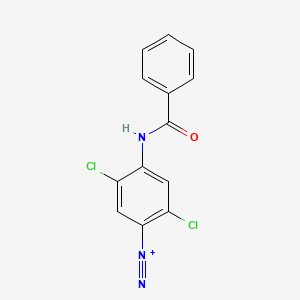
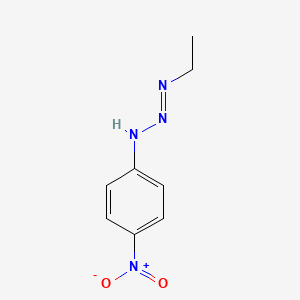
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
